molecular formula C14H11N3O B11874879 N-Phenyl-1H-indazole-3-carboxamide CAS No. 23706-99-2

N-Phenyl-1H-indazole-3-carboxamide

Cat. No.: B11874879
CAS No.: 23706-99-2
M. Wt: 237.26 g/mol
InChI Key: XQJXNILPLUCHQG-UHFFFAOYSA-N
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Description

N-Phenyl-1H-indazole-3-carboxamide is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The structure of this compound consists of an indazole ring fused with a phenyl group and a carboxamide functional group at the third position of the indazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-1H-indazole-3-carboxamide can be achieved through several methods. One common approach involves the reaction of indazole with phenyl isocyanate under basic conditions. Another method includes the use of chlorocarbonyl compounds, where indazole reacts with chlorocarbonyl phenyl isocyanate in the presence of a base to form the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, such as copper or palladium, can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-1H-indazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole oxides, while reduction can produce indazole amines .

Scientific Research Applications

N-Phenyl-1H-indazole-3-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-Phenyl-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit protein kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

N-Phenyl-1H-indazole-3-carboxamide can be compared with other indazole derivatives, such as:

  • N-Phenyl-1H-indazole-3-carboxylate
  • This compound derivatives with different substituents
  • Indazole-3-carboxamides with various functional groups

These compounds share similar core structures but differ in their functional groups, leading to variations in their chemical properties and biological activities.

Properties

CAS No.

23706-99-2

Molecular Formula

C14H11N3O

Molecular Weight

237.26 g/mol

IUPAC Name

N-phenyl-1H-indazole-3-carboxamide

InChI

InChI=1S/C14H11N3O/c18-14(15-10-6-2-1-3-7-10)13-11-8-4-5-9-12(11)16-17-13/h1-9H,(H,15,18)(H,16,17)

InChI Key

XQJXNILPLUCHQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=NNC3=CC=CC=C32

Origin of Product

United States

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